molecular formula C8H6F2N2O B6279595 2-(difluoromethyl)-1,3-benzoxazol-5-amine CAS No. 1039961-21-1

2-(difluoromethyl)-1,3-benzoxazol-5-amine

Cat. No.: B6279595
CAS No.: 1039961-21-1
M. Wt: 184.14 g/mol
InChI Key: VJGJATZIZXZSJY-UHFFFAOYSA-N
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Description

2-(difluoromethyl)-1,3-benzoxazol-5-amine is an organic compound that features a benzoxazole ring substituted with a difluoromethyl group and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(difluoromethyl)-1,3-benzoxazol-5-amine typically involves the introduction of the difluoromethyl group onto a benzoxazole precursor. One common method is the difluoromethylation of benzoxazole derivatives using difluoromethylating agents such as ClCF₂H. The reaction conditions often involve the use of a base and a solvent like dimethyl sulfoxide (DMSO) or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of metal-based catalysts can enhance the reaction efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions

2-(difluoromethyl)-1,3-benzoxazol-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted benzoxazole derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

2-(difluoromethyl)-1,3-benzoxazol-5-amine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(difluoromethyl)-1,3-benzoxazol-5-amine involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological membranes and proteins. The amine group can form hydrogen bonds with target molecules, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

  • 2-(trifluoromethyl)-1,3-benzoxazol-5-amine
  • 2-(methyl)-1,3-benzoxazol-5-amine
  • 2-(chloromethyl)-1,3-benzoxazol-5-amine

Uniqueness

2-(difluoromethyl)-1,3-benzoxazol-5-amine is unique due to the presence of the difluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and hydrogen-bonding ability. This makes it a valuable compound for various applications, particularly in drug discovery and materials science .

Properties

CAS No.

1039961-21-1

Molecular Formula

C8H6F2N2O

Molecular Weight

184.14 g/mol

IUPAC Name

2-(difluoromethyl)-1,3-benzoxazol-5-amine

InChI

InChI=1S/C8H6F2N2O/c9-7(10)8-12-5-3-4(11)1-2-6(5)13-8/h1-3,7H,11H2

InChI Key

VJGJATZIZXZSJY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1N)N=C(O2)C(F)F

Purity

95

Origin of Product

United States

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